(2S,6S)-2,6-diphenylpiperidine
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Overview
Description
(2S,6S)-2,6-diphenylpiperidine is a chiral compound with two phenyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-diphenylpiperidine typically involves the use of chiral resolution techniques to obtain the desired enantiomer. One common method is the chiral resolution of racemic mixtures using chiral acids or bases. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral resolution processes or asymmetric synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2S,6S)-2,6-diphenylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(2S,6S)-2,6-diphenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-diphenylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2,6-diphenylpiperidine: The enantiomer of (2S,6S)-2,6-diphenylpiperidine, with similar but distinct biological activities.
Ketamine: A structurally related compound with well-known anesthetic and antidepressant properties.
Hydroxynorketamine: A metabolite of ketamine with potential antidepressant effects
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other related compounds. This uniqueness makes it a valuable compound for research into chiral drug development and the study of stereochemistry in biological systems .
Properties
CAS No. |
295328-91-5 |
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Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(2S,6S)-2,6-diphenylpiperidine |
InChI |
InChI=1S/C17H19N/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h1-6,8-11,16-18H,7,12-13H2/t16-,17-/m0/s1 |
InChI Key |
RIZNREVBQZUGTM-IRXDYDNUSA-N |
Isomeric SMILES |
C1C[C@H](N[C@@H](C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
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